3-Methyl-6-acryloylbenzoxazolinone
Description
3-Methyl-6-acryloylbenzoxazolinone is a benzoxazolinone derivative featuring a methyl group at the C3 position and an acryloyl moiety at the C6 position. Benzoxazolinones are heterocyclic compounds with a fused benzene and oxazolone ring, often studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-methyl-6-prop-2-enoyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H9NO3/c1-3-9(13)7-4-5-8-10(6-7)15-11(14)12(8)2/h3-6H,1H2,2H3 |
InChI Key |
ZITSKWSBJUKYTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C=C)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key analogs and their substituents:
| Compound Name | Molecular Formula | CAS RN | Substituent (Position) | Functional Group Characteristics |
|---|---|---|---|---|
| 3-Methyl-6-acryloylbenzoxazolinone | C₁₁H₉NO₃ | Not provided | Acryloyl (C6) | α,β-unsaturated ester; polymerizable |
| 6-Acetyl-3-methylbenzoxazolone | C₁₀H₉NO₃ | DM52761200 | Acetyl (C6) | Ketone; less reactive than acryloyl |
| 3-Methyl-2-benzothiazolinone hydrazone HCl | C₈H₉N₃S·HCl | 38894-11-0 | Hydrazone (C2) | Hydrazine derivative; analytical reagent |
Key Observations :
- Acryloyl vs. Acetyl: The acryloyl group in this compound introduces conjugation and reactivity for Michael additions or radical polymerization, unlike the acetyl group in 6-acetyl-3-methylbenzoxazolone, which is less reactive .
- Benzoxazolinone vs. Benzothiazolinone: Replacing the oxygen atom in benzoxazolinone with sulfur (as in benzothiazolinone derivatives) alters electronic properties and biological activity. Benzothiazolinone hydrazones are commonly used as chromogenic reagents in analytical chemistry, whereas benzoxazolinones are more prevalent in drug design .
Physical and Chemical Properties
Available data for analogs (melting points, purity, and suppliers):
Gaps in Data :
- No melting point or solubility data are available for this compound in the referenced sources.
Research Findings and Limitations
- Synthetic Challenges : The acryloyl group’s sensitivity to heat or light may complicate purification, unlike the more stable acetyl or hydrazone derivatives .
- Biological Activity: Benzoxazolinones with electron-withdrawing groups (e.g., acryloyl) may exhibit enhanced antimicrobial or enzyme inhibitory activity compared to acetylated analogs, though this remains untested .
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